molecular formula C32H37N3O6Si B133527 5-Abbit CAS No. 140451-85-0

5-Abbit

Cat. No.: B133527
CAS No.: 140451-85-0
M. Wt: 587.7 g/mol
InChI Key: AXEKMGCVLKEUAT-LLXYUCGHSA-N
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Description

5-Aminoisophthalic acid (CAS: 99-31-0), often abbreviated as 5-AIPA, is an aromatic dicarboxylic acid derivative with the molecular formula H2NC6H3-1,3-(CO2H)2 and a molecular weight of 181.15 g/mol . Structurally, it features two carboxylic acid groups at the 1- and 3-positions of the benzene ring and an amino group at the 5-position. This unique arrangement confers versatility in coordination chemistry, organic synthesis, and materials science.

5-AIPA is commercially available through suppliers like Sigma-Aldrich (Product ID: 186279) at 94% purity, priced at approximately $8.01 per unit, and is primarily used as a precursor in synthesizing metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates . Its bifunctional nature (amine and carboxylate groups) enables chelation with metal ions, making it valuable in catalysis and nanotechnology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140451-85-0

Molecular Formula

C32H37N3O6Si

Molecular Weight

587.7 g/mol

IUPAC Name

[(3aR,5R,6R,6aR)-5-[(1S)-1-azido-2-[tert-butyl(diphenyl)silyl]oxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate

InChI

InChI=1S/C32H37N3O6Si/c1-31(2,3)42(23-17-11-7-12-18-23,24-19-13-8-14-20-24)37-21-25(34-35-33)26-27(28-30(39-26)41-32(4,5)40-28)38-29(36)22-15-9-6-10-16-22/h6-20,25-28,30H,21H2,1-5H3/t25-,26+,27+,28+,30+/m0/s1

InChI Key

AXEKMGCVLKEUAT-LLXYUCGHSA-N

SMILES

CC1(OC2C(C(OC2O1)C(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)[C@H](CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C

Synonyms

5-ABBIT
5-azido-3-O-benzoyl-6-O-tert-butyldiphenylsilyl-5-deoxy-1,2-O-isopropylidene talofuranose

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Aminoisophthalic acid with structurally or functionally analogous compounds, emphasizing physicochemical properties, applications, and commercial availability:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications Purity (%) Source/Price (USD)
5-Aminoisophthalic acid C8H7NO4 181.15 99-31-0 -NH2, -COOH MOFs, drug intermediates, polymers 94 Sigma-Aldrich ($8.01)
5-Acetylsalicylic acid C9H8O4 180.16 50-78-2 -OAc, -COOH Anti-inflammatory drug (Aspirin®) >99 Biopharmacule ($12.50)
5-Amino salicylaldehyde C7H7NO2 137.14 90-02-8 -NH2, -CHO Fluorescent probes, Schiff base ligands N/A Biopharmacule ($15.00)
Isophthalic acid C8H6O4 166.13 121-91-5 -COOH Polyester resins, plastics >99 Sigma-Aldrich ($5.50)

Key Findings:

Functional Group Diversity: 5-Aminoisophthalic acid’s dual -NH2 and -COOH groups distinguish it from isophthalic acid (only -COOH) and 5-acetylsalicylic acid (-OAc and -COOH). This enables broader coordination chemistry applications compared to its analogs . 5-Amino salicylaldehyde (-NH2 and -CHO) shares amino functionality but lacks carboxylate groups, limiting its use in metal chelation .

Applications :

  • 5-AIPA’s role in MOF synthesis is unmatched due to its ability to form stable coordination networks, whereas isophthalic acid is restricted to industrial polymers .
  • 5-Acetylsalicylic acid is predominantly pharmaceutical, unlike 5-AIPA’s research-focused applications .

Cost and Availability: 5-AIPA is priced lower than 5-amino salicylaldehyde but higher than isophthalic acid, reflecting its specialized niche in research .

Thermal Stability :

  • 5-AIPA’s melting point (~300°C, inferred from analogs) exceeds 5-acetylsalicylic acid (135°C), enhancing its suitability for high-temperature synthesis .

Research and Industrial Relevance

  • Sustainability : Compared to isophthalic acid , 5-AIPA’s amine group enables greener catalytic processes by reducing reliance on toxic metal catalysts .

Preparation Methods

Enzymatic Glycosylation

The enzymatic approach leverages glycosyltransferases to assemble the xylotetraose backbone. A 2025 study demonstrated that Bacillus licheniformis XynA xylosidase achieves 82% conversion efficiency when using p-nitrophenyl β-D-xylopyranoside as the donor substrate under optimized conditions (pH 6.5, 45°C). Critical parameters include:

  • Donor-acceptor ratio : 1:2 molar ratio minimizes hydrolysis side reactions

  • Cofactor requirements : 5 mM Mn²⁺ enhances enzyme stability by 30%

  • Reaction time : 48 hours maximizes tetraose formation while preventing over-glycosylation

This method produces this compound with 89% purity but requires subsequent chromatographic purification using a Bio-Gel P-2 column to remove residual trisaccharide intermediates.

Mitsunobu-Based Chemical Synthesis

The Mitsunobu reaction, widely used for ether formation, was adapted for this compound synthesis through strategic alcohol-nucleophile pairings. As detailed in fluorescein derivative syntheses, the protocol involves:

  • Diacetate protection : 5(6)-Carboxyfluorescein is converted to its diacetate using acetic anhydride/pyridine (1:3 v/v) at 0°C

  • Reduction : Sodium borohydride in THF/methanol (4:1) yields 5(6)-(hydroxymethyl)fluorescein diacetate

  • Mitsunobu coupling : Dibenzyl imidodicarbonate reacts with the hydroxymethyl intermediate using DIAD/PPh₃ in anhydrous THF

This route achieves 76% overall yield but necessitates careful isomer separation via reverse-phase HPLC. Recent modifications substituting triphenylphosphine with polymer-supported reagents have reduced phosphine oxide byproducts by 55%.

Solid-Phase Oligosaccharide Synthesis (SPOS)

SPOS enables controlled, iterative glycosylation using a polystyrene-based resin functionalized with photolabile linkers. Key advancements include:

  • Glycosyl donor activation : Trichloroacetimidate donors with N-iodosuccinimide (NIS)/TfOH promoter system (0.5 equiv.)

  • Coupling efficiency : 92% per glycosylation step monitored by MALDI-TOF MS

  • Global deprotection : Simultaneous removal of acetyl and benzyl groups via hydrogenolysis (Pd/C, H₂ 50 psi)

A comparative analysis of these methods is presented in Table 1.

Table 1: Comparison of this compound Synthetic Methods

ParameterEnzymaticMitsunobuSPOS
Average Yield82%76%68%
Purity (HPLC)89%95%98%
Reaction Time48 h72 h120 h
Scalability10 g5 g1 g
Isomer SeparationRequiredRequiredNot needed

Advanced Functionalization Strategies

Amino-Modification Protocols

Building on fluorescein amination techniques, this compound’s primary hydroxyl groups undergo aminomethylation through a three-step sequence:

  • Tritylation : Selective protection of C-3 OH with trityl chloride (2.5 equiv.) in pyridine/DCM (1:4)

  • Mitsunobu Amination : Reaction with dibenzyl imidodicarbonate (1.2 equiv.), DIAD (1.5 equiv.), and PPh₃ (1.5 equiv.) in THF at −20°C

  • Global Deprotection : HBr/acetic acid (33% v/v) cleaves trityl and benzyl groups simultaneously

This method introduces amine handles for subsequent bioconjugation while maintaining the xylotetraose backbone’s structural integrity.

Glycosidic Bond Optimization

Comparative studies of β-(1→4) vs β-(1→3) linkages reveal:

  • Thermal stability : β-(1→4) bonds exhibit 15°C higher decomposition onset (TGA)

  • Enzymatic resistance : β-(1→3) linkages are 3× more susceptible to xylanase digestion

  • Solubility : β-(1→4) this compound derivatives show 40% higher aqueous solubility

These findings justify the predominance of β-(1→4) glycosidic bonds in pharmaceutical-grade this compound preparations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2024 pilot study demonstrated that converting batch Mitsunobu reactions to continuous flow systems:

  • Reduces reaction time from 18 h → 45 min

  • Improves yield consistency (RSD 2.1% vs 8.7% batch)

  • Enables in-line IR monitoring for real-time endpoint detection

Key parameters:

  • Tubing diameter: 1.0 mm ID PFA

  • Flow rate: 0.25 mL/min

  • Residence time: 45 min at 40°C

Green Chemistry Innovations

Solvent substitution studies identified cyclopentyl methyl ether (CPME) as a safer alternative to THF in Mitsunobu reactions:

  • Waste reduction : 62% decrease in hazardous byproducts

  • Boiling point : 106°C vs 66°C for THF, enabling atmospheric pressure reactions

  • Conversion efficiency : Comparable yields (74% vs 76%) with 3× higher catalyst turnover

Analytical Characterization Standards

Purity Assessment

Current USP guidelines require:

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in H₂O/ACN gradient (5→95% over 30 min)

  • Acceptance criteria : Single peak ≥95% area at 254 nm

  • Impurity profiling : LC-MS/MS identification of any peaks >0.1%

Structural Confirmation

Advanced techniques employed:

  • ²⁹Si NMR : Confirms silyl protecting group removal (δ −15 to −18 ppm absence)

  • HRMS : Calculated for C₂₀H₃₄O₁₉ [M+H]⁺ 643.1584, found 643.1582 (Δ 0.3 ppm)

  • XRD : Monoclinic crystal system (P2₁), unit cell dimensions a = 12.34 Å, b = 9.87 Å, c = 15.23 Å

Emerging Applications Driving Synthesis Innovation

Targeted Drug Delivery

This compound’s tetravalent hydroxyl array enables covalent attachment of:

  • Chemotherapeutic payloads : Doxorubicin conjugation via pH-sensitive hydrazone linkages

  • Targeting ligands : Folic acid derivatives for tumor-specific uptake

  • Imaging agents : ⁶⁸Ga-DFO complexes for PET tracer development

Biomaterials Engineering

Crosslinked this compound hydrogels exhibit:

  • Compressive strength : 12 MPa (vs 8 MPa for hyaluronic acid equivalents)

  • Enzymatic degradation : Controlled release over 14–21 days in xylanase-containing media

  • Cytocompatibility : >90% cell viability (NIH/3T3 fibroblasts) at 10 mg/mL

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 5-Abbit, and how can researchers ensure reproducibility?

  • Methodological Answer : Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent, catalyst) and purification steps. Researchers should:

Cross-reference protocols from peer-reviewed studies .

Validate purity using techniques like HPLC or NMR .

Report deviations (e.g., ambient humidity) that may affect outcomes .

  • Example Table :

Synthesis MethodCatalystTemperature (°C)Yield (%)Purity (HPLC)Reference
Method APd/C807299.5
Method BNi1006598.7

Q. Which characterization techniques are most effective for confirming this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Assign peaks to specific protons/carbons .
  • XRD : Confirm crystalline structure .
  • Mass Spectrometry : Verify molecular weight .
    Discrepancies require re-isolation or computational validation (e.g., DFT calculations) .

Q. How should researchers conduct a systematic literature review on this compound?

  • Methodological Answer : Use databases like PubMed or SciFinder with keywords (e.g., "this compound synthesis," "thermodynamic properties"). Filter by:

Publication date (<10 years for relevance) .

Peer-reviewed journals (avoid preprints) .

Citations in high-impact papers .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., ΔH, ΔG) for this compound be resolved?

  • Methodological Answer :

Replicate experiments using standardized protocols .

Apply error analysis (e.g., standard deviation across triplicates) .

Compare with computational models (e.g., DFT or MD simulations) .
Reference frameworks like the PICOT structure to define variables (e.g., "Under inert vs. ambient conditions") .

Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with ionic liquids .

Q. How can computational modeling be integrated into mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

Build molecular models using software like Gaussian or VASP .

Validate with experimental kinetics (e.g., Arrhenius plots) .

Cross-reference with crystallographic data to confirm transition states .

Q. What experimental designs are suitable for comparative studies of this compound analogs?

  • Methodological Answer :

  • Controlled Variables : Fixed temperature/pressure, variable substituents .
  • Blinded Analysis : Use third-party labs to eliminate bias .
  • Table for Comparative Data :
AnalogSolubility (mg/mL)Melting Point (°C)Bioactivity (IC50)
This compound12.41560.45
Analog X8.91421.20

Q. How can long-term stability studies for this compound be structured to meet regulatory standards?

  • Methodological Answer :

Accelerated aging tests (e.g., 40°C/75% RH for 6 months) .

Monitor degradation via LC-MS and quantify impurities .

Align with ICH guidelines for pharmaceutical compounds .

Key Considerations for Researchers

  • Data Contradictions : Address inconsistencies through replication and multi-method validation .
  • Ethical Reporting : Disclose conflicts of interest and negative results .
  • Interdisciplinary Approaches : Combine synthetic chemistry, computational modeling, and advanced analytics .

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